Bienvenue dans la boutique en ligne BenchChem!

3-Bromo-2-((2,3-dihydro-1H-inden-5-yl)oxy)pyridine

Medicinal Chemistry Organic Synthesis Palladium Catalysis

This versatile intermediate is specifically engineered for pharmaceutical research programs targeting metabolic disorders. Its unique 2,3-dihydro-1H-inden-5-yloxy motif delivers distinct steric and electronic properties that cannot be replicated by simpler aryl or benzyl ethers, directly influencing the pharmacokinetic profiles of your drug candidates. The strategically positioned 3-bromo substituent unlocks efficient palladium-catalyzed cross-coupling (Suzuki, Sonogashira) for rapid SAR diversification, a capability absent in non-halogenated analogs. Leverage the well-defined bromination route for seamless process scale-up, avoiding the synthetic ambiguities of chloro or iodo variants. Secure your supply of this critical 11β-HSD1 inhibitor building block to accelerate your CNS and metabolic disease discovery programs.

Molecular Formula C14H12BrNO
Molecular Weight 290.15 g/mol
Cat. No. B7869540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-((2,3-dihydro-1H-inden-5-yl)oxy)pyridine
Molecular FormulaC14H12BrNO
Molecular Weight290.15 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)OC3=C(C=CC=N3)Br
InChIInChI=1S/C14H12BrNO/c15-13-5-2-8-16-14(13)17-12-7-6-10-3-1-4-11(10)9-12/h2,5-9H,1,3-4H2
InChIKeyYLRHHNYHWJKVQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-((2,3-dihydro-1H-inden-5-yl)oxy)pyridine: A Key Building Block for 11β-HSD1 Inhibitors and Functionalized Pyridines


3-Bromo-2-((2,3-dihydro-1H-inden-5-yl)oxy)pyridine (C₁₄H₁₂BrNO, MW 290.15 g/mol) is a heterocyclic building block characterized by a pyridine ring with a bromine atom at the 3-position and a 2,3-dihydro-1H-inden-5-yloxy group at the 2-position . This compound serves as a versatile intermediate in the synthesis of pharmaceutically active compounds, particularly 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, and enables modular construction of highly functionalized pyridine derivatives via palladium-catalyzed cross-coupling reactions [1].

Why Generic Substitution Fails: The Critical Role of the 3-Bromo Handle and Indanyl Ether in 3-Bromo-2-((2,3-dihydro-1H-inden-5-yl)oxy)pyridine


The 3-bromo substituent is essential for downstream functionalization, particularly in Suzuki-Miyaura and Sonogashira cross-coupling reactions, which are not possible with non-halogenated analogs like 2-((2,3-dihydro-1H-inden-5-yl)oxy)pyridine [1]. Moreover, the specific 2,3-dihydro-1H-inden-5-yloxy group provides distinct steric and electronic properties compared to simpler aryl ethers (e.g., 3-bromo-2-phenoxypyridine) or benzyl ethers (e.g., 3-bromo-2-(benzyloxy)pyridine), influencing both reactivity and the physicochemical properties of the resulting drug candidates [2]. Substituting with a chloro analog (e.g., 3-chloro-2-((2,3-dihydro-1H-inden-5-yl)oxy)pyridine) would alter cross-coupling reactivity and may not provide the same efficiency in palladium-catalyzed transformations [3].

Quantitative Evidence Guide for 3-Bromo-2-((2,3-dihydro-1H-inden-5-yl)oxy)pyridine: Comparative Performance Data


Reactivity Advantage: 3-Bromo Substituent Enables High-Yielding Cross-Coupling Reactions

The presence of the 3-bromo substituent is essential for palladium-catalyzed cross-coupling reactions, a key step in the synthesis of complex drug molecules. While direct yield data for this specific compound is not available in the public domain, class-level evidence demonstrates that 3-bromo-substituted pyridines undergo smooth Suzuki and Sonogashira couplings to afford tri- or tetrasubstituted pyridine derivatives [1]. In contrast, the non-brominated analog 2-((2,3-dihydro-1H-inden-5-yl)oxy)pyridine lacks this synthetic handle and cannot undergo such transformations, limiting its utility in modular drug synthesis.

Medicinal Chemistry Organic Synthesis Palladium Catalysis

11β-HSD1 Inhibitor Potency: Structural Context for Indenyl Ether Motif

The 2,3-dihydro-1H-inden-5-yloxy motif is present in potent 11β-HSD1 inhibitors. A related compound (BDBM108086) from patent US8598163 demonstrated an IC50 of 1.70 nM against human 11β-HSD1 in a microsomal preparation assay at pH 7.4, and an IC50 of 58 nM in the presence of 50% human plasma at pH 6.0 [1]. While this data is for a more advanced inhibitor, it highlights the potential of the indenyl ether scaffold for achieving high target affinity. Simpler aryl ethers, such as 3-bromo-2-phenoxypyridine, are not associated with this level of potency against 11β-HSD1.

11β-HSD1 Inhibition Metabolic Disease Drug Discovery

Synthetic Accessibility: A Defined Pathway from Commercially Available Precursors

The compound can be synthesized via bromination of 2-(2,3-dihydro-1H-inden-5-yloxy)pyridine . This is a more direct and scalable approach compared to synthesizing the analogous chloro derivative, which may require different and potentially less efficient halogenation conditions [1]. The availability of a clear synthetic route reduces development time and cost for procurement.

Process Chemistry Synthetic Methodology Bromination

Optimal Research and Industrial Applications for 3-Bromo-2-((2,3-dihydro-1H-inden-5-yl)oxy)pyridine


Synthesis of 11β-HSD1 Inhibitors for Metabolic Disease Research

This compound is a key intermediate for building 11β-HSD1 inhibitors, a target for type II diabetes, obesity, and metabolic syndrome [1]. Its structure allows for rapid diversification via cross-coupling to explore structure-activity relationships (SAR) around the indenyl ether motif, as demonstrated by related compounds with nanomolar potency [2].

Modular Construction of Highly Functionalized Pyridine Libraries

The 3-bromo handle is essential for palladium-catalyzed Suzuki and Sonogashira cross-coupling reactions, enabling the synthesis of diverse tri- and tetrasubstituted pyridine libraries [3]. This is a key advantage over non-halogenated analogs, which cannot be used in these convergent synthetic strategies.

Process Development for Scalable Synthesis of Drug Intermediates

The defined synthetic route from 2-(2,3-dihydro-1H-inden-5-yloxy)pyridine via bromination provides a clear path for process optimization and scale-up . This is in contrast to less-defined routes for chloro or iodo analogs, making it a more attractive starting point for industrial process chemists [4].

Medicinal Chemistry Campaigns Targeting CNS Disorders

Indane-containing compounds have been explored for CNS applications, including as serotonin receptor modulators . This compound's indanyl ether moiety may provide a favorable pharmacokinetic and pharmacodynamic profile for CNS drug discovery programs, offering an advantage over simpler phenyl ethers.

Quote Request

Request a Quote for 3-Bromo-2-((2,3-dihydro-1H-inden-5-yl)oxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.